VU0029767 - 326001-01-8

VU0029767

Catalog Number: EVT-286656
CAS Number: 326001-01-8
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU0029767 is a useful building block in the synthesis of various pharmaceuticals.
VU0029767 is a selective, novel M1 positive allosteric modulator. M1 is a member of the muscarinic acetylcholine family of GPCRs (mAChRs). VU0029767 increases both potency and efficacy of acetylcholine (ACh) at M1.
Synthesis Analysis

The synthesis of VU0029767 involves multiple steps typical of organic synthesis processes. Key methods include:

  1. Starting Materials: The synthesis begins with readily available precursors that are modified through various chemical reactions.
  2. Reactions: Common reactions employed in the synthesis include nucleophilic substitutions, cyclizations, and functional group modifications.
  3. Technical Details: The process often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are utilized to monitor the progress and purity of the compound throughout the synthesis.

Specific technical details regarding the exact synthetic pathway may vary between studies but generally follow established organic chemistry protocols.

Molecular Structure Analysis

VU0029767 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity.

  • Molecular Formula: C18H20N2O3
  • Molecular Weight: Approximately 314.36 g/mol
  • Structural Features: The compound contains an aromatic ring system, amine groups, and ester functionalities that are crucial for its interaction with mGluR2 receptors.

The three-dimensional conformation of VU0029767 can be analyzed using computational modeling techniques, which help predict its binding affinity and specificity towards target receptors.

Chemical Reactions Analysis

VU0029767 undergoes several chemical reactions that are essential for its activity:

  1. Binding Reactions: The primary reaction of interest is its binding to the mGluR2 receptor, which modulates neurotransmitter release.
  2. Metabolic Reactions: In biological systems, VU0029767 may be subject to metabolic transformations that affect its pharmacokinetics and pharmacodynamics.
  3. Stability Studies: Investigations into the compound's stability under various conditions (e.g., pH changes, temperature variations) are crucial for understanding its shelf-life and efficacy.

These reactions are typically studied using radiolabeled compounds or fluorescence-based assays to quantify binding interactions.

Mechanism of Action

The mechanism of action of VU0029767 involves:

  • Receptor Interaction: As a selective antagonist of mGluR2, VU0029767 inhibits the receptor's activation by endogenous ligands such as glutamate.
  • Signal Transduction Modulation: By blocking mGluR2, VU0029767 alters downstream signaling pathways that are implicated in synaptic plasticity and neurotransmission.
  • Therapeutic Implications: This modulation can lead to changes in behavior and neurological function, making it a candidate for treating disorders characterized by dysregulated glutamatergic signaling.

Quantitative data from pharmacological assays demonstrate the potency and selectivity of VU0029767 against mGluR2 compared to other receptor subtypes.

Physical and Chemical Properties Analysis

VU0029767 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but may have limited solubility in water, affecting its formulation for biological studies.
  • Stability: Stability assessments indicate that VU0029767 remains stable under physiological conditions but may degrade under extreme pH or temperature.
  • Melting Point: The melting point can provide insights into the purity and crystalline nature of the compound.

These properties are critical for determining suitable administration routes and formulations for potential therapeutic use.

Applications

VU0029767 has several scientific applications:

  1. Pharmacological Research: It serves as a tool compound for studying mGluR2 function in vitro and in vivo.
  2. Drug Development: Its profile makes it a candidate for developing new therapies targeting anxiety disorders, depression, and schizophrenia.
  3. Neuroscience Studies: Researchers utilize VU0029767 to investigate glutamatergic signaling pathways' role in neuropsychiatric conditions.

Ongoing research continues to explore the full therapeutic potential of VU0029767 within these contexts.

Introduction to VU0029767 and Muscarinic Acetylcholine Receptor (mAChR) Modulation

Neuropharmacological Significance of M1 mAChR-Targeted Therapeutics

The M1 muscarinic acetylcholine receptor represents a critical therapeutic target for central nervous system disorders due to its dense expression in brain regions governing cognition, including the cerebral cortex and hippocampus. Unlike M2 and M3 subtypes that mediate peripheral cholinergic effects (e.g., bradycardia, gastrointestinal distress), M1 activation directly enhances cognitive processing, memory consolidation, and attention mechanisms [5] [7]. Preclinical evidence demonstrates that M1 receptor knockout mice exhibit age-dependent cognitive decline and exacerbated amyloid pathology in Alzheimer's disease models, highlighting the receptor's neuroprotective role [5] [7]. Specifically, M1 activation promotes non-amyloidogenic processing of the amyloid precursor protein (APP) through ERK1/2 and PKC signaling pathways, reducing the generation of neurotoxic Aβ fragments characteristic of Alzheimer's pathology [5]. Beyond neurodegenerative disorders, postmortem studies in schizophrenia patients reveal reduced M1 receptor levels in the prefrontal cortex and hippocampus, implicating M1 hypofunction in the cognitive and negative symptoms of this disorder [5] [6]. These findings establish M1 mAChR as a compelling target for diseases characterized by cognitive impairment and cholinergic dysfunction.

Rationale for Allosteric Modulation in mAChR Drug Development

Traditional orthosteric agonists targeting mAChRs face significant limitations due to structural conservation of the acetylcholine binding site across all five subtypes (M1-M5), resulting in poor subtype selectivity and dose-limiting adverse effects. Allosteric modulation offers a pharmacologically sophisticated alternative through binding at evolutionarily divergent topographically distinct sites, enabling unprecedented subtype selectivity [2] [7]. Positive allosteric modulators (PAMs) like VU0029767 enhance endogenous acetylcholine signaling without directly activating the receptor, providing several advantages:

  • Spatiotemporal Fidelity: PAMs amplify physiological neurotransmission only when and where acetylcholine is released, preserving natural signaling patterns [2].
  • Ceiling Effect: The magnitude of modulation reaches a plateau, reducing the risk of receptor overstimulation and adverse effects associated with full agonists [2] [7].
  • Multi-target Potential: Some allosteric modulators can simultaneously enhance M1 signaling while inhibiting presynaptic M2 autoreceptors, synergistically boosting cholinergic tone [2].
  • Probe Dependence: The modulatory effect varies based on the orthosteric ligand, offering nuanced control over receptor activity [7] [9].

Historically, gallamine (identified in 1976) represented the first mAChR allosteric modulator, demonstrating inhibition of acetylcholine effects on cardiac tissue via slowed dissociation of orthosteric ligands [2]. Modern discovery efforts leverage high-throughput functional screening and structure-based design to identify selective M1 PAMs with improved drug-like properties.

Table 2: Evolution of mAChR Allosteric Modulators

CompoundChemical ClassmAChR TargetKey Properties
GallamineTris(2-hydroxyethyl)amineM2 (NAM)First discovered allosteric modulator
BQCABenzyl quinolone carboxylic acidM1 (PAM)High selectivity; entered clinical trials
VU0029767Hydrazone derivativeM1 (PAM)Probe-dependent enhancement of ACh
VU0364572Carbamate derivativeM1 (PAM)Improved brain penetration

VU0029767 as a Prototypical M1 mAChR-Positive Allosteric Modulator (PAM)

VU0029767 exemplifies a selective allosteric enhancer of M1 mAChR function with minimal activity at other muscarinic subtypes. Initial characterization revealed its ability to left-shift acetylcholine concentration-response curves in calcium mobilization assays performed in Chinese Hamster Ovary (CHO) cells expressing rat M1 receptors, with minimal effects on M2-M5 subtypes [9]. Mechanistically, VU0029767 binds to a transmembrane allosteric site, inducing conformational changes that increase acetylcholine's affinity for the orthosteric binding pocket and enhancing receptor coupling to downstream Gq/11 proteins [9]. Unlike allosteric agonists (e.g., TBPB or AC-42), VU0029767 exhibits no intrinsic agonist activity but significantly potentiates M1 responses to orthosteric agonists [9].

Structural analysis indicates that the hydrazone linker and naphthalenol group of VU0029767 form critical interactions with the M1 allosteric pocket, particularly through hydrogen bonding with residues in transmembrane domains [9]. This binding mode differs substantially from orthosteric ligands and other allosteric chemotypes like benzyl quinolone carboxylic acid (BQCA), providing a distinct pharmacological profile. Functionally, VU0029767 enhances multiple M1-mediated signaling pathways, including phospholipase C (PLC) activation, intracellular calcium mobilization, and phosphatidylinositol (PI) hydrolysis, with EC₅₀ values in the low micromolar range [9]. Its probe-dependent characteristics are evidenced by preferential potentiation of acetylcholine over other orthosteric agonists.

Table 3: Functional Profile of VU0029767 in M1 mAChR Signaling Pathways

Signaling PathwayAssay SystemPotentiation EffectEC₅₀/Concentration
Calcium MobilizationCHO-rM1 cellsLeft-shift of ACh EC₅₀ (3-5 fold)10 μM
Phosphatidylinositol HydrolysisRecombinant cell linesEnhanced maximal response1-30 μM
ERK1/2 PhosphorylationCortical neuronsSynergistic enhancement with ACh>3 μM

The compound's physicochemical properties, including moderate lipophilicity (XLogP 4.1-4.6) and topological polar surface area (82.95 Ų), suggest potential for crossing the blood-brain barrier, though its primary research applications remain in vitro [4]. As a prototypical M1 PAM, VU0029767 has served as a structural template for developing improved allosteric modulators with optimized pharmacokinetic properties and selectivity profiles.

Properties

CAS Number

326001-01-8

Product Name

VU0029767

IUPAC Name

2-(4-ethoxyanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13+

InChI Key

JWRJGCUSLSJMMD-YDZHTSKRSA-N

SMILES

CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Solubility

Soluble in DMSO

Synonyms

VU0029767, VU 0029767, VU-0029767

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Isomeric SMILES

CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.